Octyl butyrate Octyl butyrate Octyl butyrate is one of the major constituents of the essential oils of Heracleum sphondylium subsp. Ternatum. It occurs naturally in the mature fruit of wild parsnip and muskmelon. Octyl butyrate is also a promising candidate as a lure for yellowjackets.
, also known as N-octyl butyrate or fema 2807, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Thus, is considered to be a fatty ester lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. has been detected in multiple biofluids, such as feces and urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. is a creamy, earthy, and fresh tasting compound that can be found in parsnip. This makes a potential biomarker for the consumption of this food product. has been linked to the inborn metabolic disorders including celiac disease.
Octyl butanoate is a carboxylic ester.
Brand Name: Vulcanchem
CAS No.: 110-39-4
VCID: VC21014174
InChI: InChI=1S/C12H24O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h3-11H2,1-2H3
SMILES: CCCCCCCCOC(=O)CCC
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol

Octyl butyrate

CAS No.: 110-39-4

Cat. No.: VC21014174

Molecular Formula: C12H24O2

Molecular Weight: 200.32 g/mol

* For research use only. Not for human or veterinary use.

Octyl butyrate - 110-39-4

Specification

CAS No. 110-39-4
Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
IUPAC Name octyl butanoate
Standard InChI InChI=1S/C12H24O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h3-11H2,1-2H3
Standard InChI Key PWLNAUNEAKQYLH-UHFFFAOYSA-N
SMILES CCCCCCCCOC(=O)CCC
Canonical SMILES CCCCCCCCOC(=O)CCC
Boiling Point 244.1 °C
Melting Point -55.6 °C
-55.6°C

Introduction

Chemical Identity and Structure

Octyl butyrate, also known as octyl butanoate or n-octyl butyrate, is an ester formed from the condensation of butanoic acid and octanol. This aliphatic ester is characterized by its distinctive chemical structure and properties that contribute to its functionality across various applications.

The compound is identified by several standard chemical identifiers as detailed in Table 1.1:

ParameterInformation
IUPAC NameOctyl butanoate
Traditional NameButanoic acid, octyl ester
CAS Registry Number110-39-4
Molecular FormulaC₁₂H₂₄O₂
Molecular Weight200.32 g/mol
SMILESCCCCCCCCOC(=O)CCC
InChIInChI=1S/C12H24O2/c1-3-5-6-7-8-9-11-14-12(13)10-4-2/h3-11H2,1-2H3
InChI KeyPWLNAUNEAKQYLH-UHFFFAOYSA-N

The molecular structure features a carboxyl group derived from butyric acid forming an ester bond with an octanol molecule, creating a compound that balances hydrophobicity with functional properties desirable in various applications .

Physical and Chemical Properties

Octyl butyrate exhibits distinctive physical and chemical characteristics that make it valuable across multiple applications. Understanding these properties is essential for predicting its behavior in formulations and developing efficient production methods.

Table 2.1: Physical and Chemical Properties of Octyl Butyrate

PropertyValueSource
Physical State at 25°CLiquid
AppearanceClear colorless
Melting Point-56°C
Boiling Point224°C
Density at 25°C0.862 g/mL
Refractive Indexn₂₀/D 1.425
Flash Point218°F
LogP4.96
Water SolubilityPractically insoluble
Polar Surface Area26.3 Ų

The hydrophobic nature of octyl butyrate, as indicated by its high LogP value and low water solubility, contributes to its stability in oil-based formulations and its ability to function effectively as a flavor and fragrance component . Its relatively high boiling and flash points contribute to its thermal stability, allowing for use in applications involving moderate heating without significant degradation .

Sensory Characteristics

Octyl butyrate possesses a complex sensory profile that makes it particularly valuable in flavor and fragrance applications. Its odor and taste characteristics have been extensively documented through sensory evaluation studies.

Table 3.1: Sensory Properties of Octyl Butyrate

PropertyDescriptionSource
Odor DescriptionFresh waxy fruity green oily earthy creamy natural jasmine
Odor TypeFruity
Taste Characteristics (at 20 ppm)Waxy, fruity and green with a sweet, creamy nuance
Aroma ThresholdDetection at 8.2 ppm

These sensory properties are described as having a green, herbaceous odor reminiscent of orange but more similar to galbanum and parsley, with a sweet, melon-like flavor component . This unique sensory profile explains why octyl butyrate is widely used in flavor compositions, particularly for creating or enhancing fruit flavors in food products .

Natural Occurrence

Octyl butyrate occurs naturally in various plant materials, where it contributes to their characteristic aromatic profiles. Its presence has been documented in both essential oils and fruit extracts.

Plant Essential Oils

Octyl butyrate has been identified as a significant component in several plant essential oils, particularly within the Apiaceae family:

  • Essential oils from Heracleum persicum seeds contain octyl butyrate in concentrations ranging from 2.33% to 5.65%

  • Heracleum sphondylium subsp. ternatum essential oil contains octyl butyrate as one of its major components, contributing to its biological activities

  • Heracleum villosum essential oil has been reported to contain octyl butyrate

  • Fruits of Pastinaca sativa (parsnip) contain detectable amounts of this compound

Research has shown that environmental and genetic factors can influence the concentration of octyl butyrate in plant essential oils. A comprehensive study of Heracleum persicum populations from different climatic regions in Iran revealed significant variations in octyl butyrate content, suggesting that cultivation conditions could be optimized to enhance its production in plants .

Fruits and Food Products

Octyl butyrate has been detected in various fruits and food products, contributing to their flavor profiles:

  • Fresh apple

  • Orange juice

  • Melon

  • Strawberry fruit

  • Beer

  • Purple and yellow passion fruit

  • Fresh plums

  • Mountain papaya

  • Okra

The natural occurrence of octyl butyrate in these food products explains its compatibility with fruit flavor formulations and its widespread use as a food flavoring agent.

Production and Synthesis Methods

Various methods have been developed for the production of octyl butyrate, ranging from traditional chemical synthesis to emerging enzymatic approaches. The selection of an appropriate synthesis method depends on factors including scale, purity requirements, and economic considerations.

Chemical Synthesis

The traditional approach to octyl butyrate synthesis involves the esterification of n-octanol with butyric acid in the presence of an acid catalyst, typically hydrochloric acid . This Fischer esterification reaction follows the general equation:

Butyric acid + Octanol ⇌ Octyl butyrate + Water

The reaction is typically driven to completion by removing water as it forms or by using an excess of one reagent. Following the reaction, the product is purified through techniques such as distillation, washing, and drying to achieve the desired purity level .

Enzymatic Synthesis

Recent advances in biotechnology have led to the development of enzymatic methods for octyl butyrate synthesis, offering advantages in terms of reaction specificity, milder conditions, and reduced environmental impact.

Research on enzymatic synthesis has focused on various lipases:

  • A recent study investigated the use of a psychrophilic mutant lipase from Croceibacter atlanticus (LipCA) developed through molecular evolution techniques for the production of octyl butyrate

  • Other research has demonstrated that certain lipases can maintain synthesis efficiency for extended periods in organic solvents, with one study reporting the synthesis of 452 mM of the related compound butyl butyrate over 5 days

Applications and Uses

The unique properties of octyl butyrate make it valuable across multiple industrial sectors, with applications spanning from food additives to industrial chemicals.

Food Industry Applications

In the food industry, octyl butyrate is primarily utilized as a flavoring agent, where it is recognized by various regulatory identifiers:

  • FEMA Number: 2807

  • JECFA Flavor Number: 155

  • FDA 21 CFR: 172.515

The compound is particularly effective in creating or enhancing fruit flavors, especially those with melon, apple, or citrus notes . Its approval status by food safety authorities makes it a commonly used ingredient in processed foods, beverages, and confectionery products.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated octyl butyrate in 2010 and concluded there was "no safety concern at current levels of intake when used as a flavouring agent" .

Fragrance and Cosmetic Applications

Octyl butyrate's pleasant aroma profile makes it a valuable ingredient in fragrance formulations for:

  • Fine fragrances and perfumes

  • Personal care products including lotions and body washes

  • Home care products such as air fresheners and laundry detergents

Its green, herbaceous, and fruity notes contribute depth and complexity to fragrance compositions, particularly those with natural or fruity themes.

Industrial and Other Applications

Beyond food and fragrance, octyl butyrate finds application in several industrial contexts:

  • As a solvent in industrial processes, particularly for non-polar compounds

  • Component in paints, coatings, and adhesives

  • Excipient in pharmaceutical formulations

  • Carrier in agricultural chemicals

Its relatively high flash point and stability make it a safer alternative to more volatile solvents in some applications, while its pleasant odor provides an additional benefit in consumer-facing products.

Recent Research Findings

Ongoing research continues to expand our understanding of octyl butyrate's properties, natural occurrence, and potential applications. Several notable studies have contributed valuable insights in recent years.

Essential Oil Composition Studies

A comprehensive analysis of Heracleum persicum essential oils from different Iranian populations revealed significant variations in octyl butyrate content ranging from 2.33% to 5.65% . The researchers conducted principal component analysis (PCA) and cluster analysis (CA) to evaluate the relationships between different compounds in the essential oil profiles.

Table 8.1: Octyl Butyrate Content in Heracleum persicum Essential Oil from Different Iranian Populations

PopulationOctyl Butyrate Content (%)
Maximum observed5.65
Minimum observed2.33
Average across populationsApproximately 3.53

The study found that octyl butyrate content showed positive correlations with other compounds including octyl isobutyrate, n-hexyl hexanoate, and hexyl-2-methylbutyrate, suggesting common biosynthetic pathways or regulatory mechanisms .

Enzymatic Synthesis Innovation

Recent advances in enzymatic synthesis of octyl butyrate have focused on developing more efficient and sustainable production methods. A notable study by Kim and colleagues investigated the use of a psychrophilic mutant lipase from Croceibacter atlanticus developed through molecular evolution techniques . This approach offers several advantages:

  • Lower temperature requirements, reducing energy consumption

  • Improved enzyme stability in organic solvents

  • Higher specificity, potentially reducing purification requirements

Another research team demonstrated the efficiency of lipase enzymes for synthesizing alkyl butyrates, maintaining synthesis activity for at least 5 days in isooctane solvent . These findings suggest promising avenues for more sustainable industrial production of octyl butyrate and related compounds.

Future Perspectives

Based on current research trends and market demands, several directions for future development in octyl butyrate research and applications can be identified:

  • Advanced biosynthetic approaches leveraging metabolic engineering in microbial systems could provide more sustainable production methods with reduced environmental impact

  • Structure-activity relationship studies may lead to the development of analogues with enhanced sensory properties or improved performance in specific applications

  • Exploration of potential bioactive properties, as studies on related compounds have suggested antimicrobial and antioxidant activities associated with some fatty acid esters

  • Development of controlled-release formulations for prolonged sensory effects in flavor and fragrance applications

  • Investigation of octyl butyrate's potential as a green solvent substitute for more hazardous industrial solvents

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